

An In-depth Technical Guide to (Methoxymethyl)diphenylphosphine Oxide (CAS 4455-77-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Methoxymethyl)diphenylphosphine oxide

Cat. No.: B1585079

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Introduction

(Methoxymethyl)diphenylphosphine oxide, registered under CAS number 4455-77-0, is a versatile organophosphorus compound that has garnered significant attention in the field of organic synthesis.^[1] Its unique structural features, particularly the presence of a phosphinoyl group and a methoxymethyl moiety, impart valuable reactivity that makes it an indispensable tool for the construction of complex molecules. This guide provides a comprehensive overview of the characterization, synthesis, and application of this reagent, with a focus on practical insights for laboratory use.

Primarily recognized as a Horner-Wittig reagent, **(methoxymethyl)diphenylphosphine oxide** is instrumental in the preparation of methoxyvinyl ethers, which are valuable precursors to homologous aldehydes.^[2] The anion of this reagent exhibits enhanced stability and nucleophilicity compared to its analogous phosphonium ylide, offering distinct advantages in olefination reactions.^[2] Beyond its role in olefination, it serves as a crucial intermediate in the synthesis of a variety of organophosphorus compounds, which are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] It also finds application as a catalyst in various organic transformations, contributing to improved reaction rates and yields.^{[1][2]}

Physicochemical Properties

(Methoxymethyl)diphenylphosphine oxide is typically a white to pale yellow or off-white crystalline powder or solid.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Property	Value	References
CAS Number	4455-77-0	^{[1][2]}
Molecular Formula	C ₁₄ H ₁₅ O ₂ P	^{[1][3]}
Molecular Weight	246.24 g/mol	^{[2][3]}
Melting Point	113 - 117 °C	^{[1][2]}
Appearance	White to off-white crystalline powder/solid	^{[1][2]}
Solubility	Soluble in organic solvents	^[1]
logP oct/wat	2.604 (Calculated)	^[3]

Synthesis and Handling

Synthesis of (Methoxymethyl)diphenylphosphine Oxide

The synthesis of **(methoxymethyl)diphenylphosphine oxide** can be achieved through the reaction of triphenylphosphine oxide with methoxymethyl chloride.^[4] This procedure involves the dearylation of triphenylphosphine oxide to generate a phosphinite intermediate, which is then functionalized.

Experimental Protocol: Synthesis from Triphenylphosphine Oxide^[4]

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine oxide (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH) (2.0 eq) portion-wise.

- **Intermediate Formation:** Allow the reaction mixture to stir at room temperature for 1 hour to ensure the formation of the diphenylphosphinite anion.
- **Alkylation:** Cool the reaction mixture back to 0 °C and add methoxymethyl chloride (1.1 eq) dropwise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Handling and Storage

(Methoxymethyl)diphenylphosphine oxide should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.^{[5][6]} It is harmful if swallowed.^[6] The compound should be stored in a tightly sealed container in a cool, dry place.^[7]

Spectroscopic Characterization

The structural elucidation of **(methoxymethyl)diphenylphosphine oxide** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **(methoxymethyl)diphenylphosphine oxide**. The key expected signals in the ¹H, ¹³C, and ³¹P NMR spectra are detailed below.

^1H NMR (400 MHz, CDCl_3):[4]

- δ 7.75 - 7.65 (m, 4H): Aromatic protons ortho to the phosphorus atom.
- δ 7.55 - 7.40 (m, 6H): Aromatic protons meta and para to the phosphorus atom.
- δ 4.30 (d, $J = 7.2$ Hz, 2H): Methylene protons ($-\text{CH}_2-$) adjacent to the oxygen and phosphorus atoms. The coupling to the phosphorus atom results in a doublet.
- δ 3.45 (s, 3H): Methyl protons ($-\text{OCH}_3$) of the methoxy group.

^{13}C NMR (100 MHz, CDCl_3):[4]

- δ 132.5 (d, $J(\text{P-C}) = 9.0$ Hz): Aromatic carbons.
- δ 131.8 (d, $J(\text{P-C}) = 3.0$ Hz): Aromatic carbons.
- δ 128.6 (d, $J(\text{P-C}) = 12.0$ Hz): Aromatic carbons.
- δ 68.5 (d, $J(\text{P-C}) = 65.0$ Hz): Methylene carbon ($-\text{CH}_2-$).
- δ 57.0 (s): Methyl carbon ($-\text{OCH}_3$).

^{31}P NMR (162 MHz, CDCl_3):[4]

- δ 30.9 (s): A single peak characteristic of the phosphine oxide phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum of **(methoxymethyl)diphenylphosphine oxide** exhibits characteristic absorption bands corresponding to its functional groups.

- **P=O Stretch:** A strong absorption band is expected in the region of $1180\text{-}1200\text{ cm}^{-1}$, which is characteristic of the phosphine oxide group.[8][9]
- **C-O-C Stretch:** Strong absorption bands corresponding to the ether linkage are expected in the range of $1100\text{-}1150\text{ cm}^{-1}$.
- **Aromatic C-H Stretch:** Peaks above 3000 cm^{-1} corresponding to the aromatic C-H bonds.

- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} corresponding to the C-H bonds of the methoxymethyl group.

Applications in Organic Synthesis

The primary application of **(methoxymethyl)diphenylphosphine oxide** is in the Horner-Wittig reaction for the synthesis of enol ethers, which can then be hydrolyzed to aldehydes.

Horner-Wittig Reaction

The Horner-Wittig (or Horner-Wadsworth-Emmons) reaction offers a significant advantage over the traditional Wittig reaction by utilizing a phosphine oxide-stabilized carbanion, which is generally more nucleophilic than the corresponding ylide.^[10] The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide generated in a standard Wittig reaction.^[10]

Experimental Protocol: Horner-Wittig Reaction with an Aldehyde^[11]^[12]

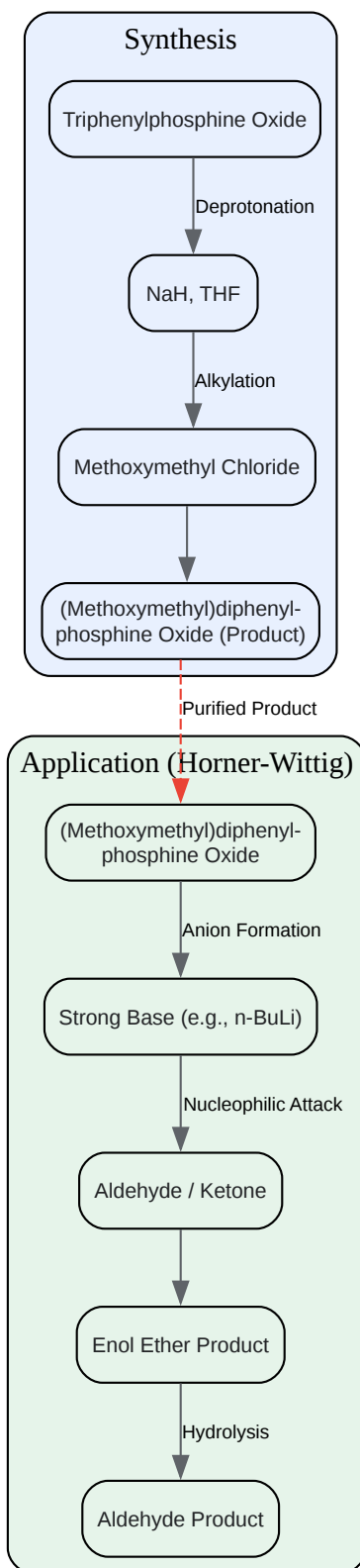
- Anion Formation: In a flame-dried flask under an inert atmosphere, suspend **(methoxymethyl)diphenylphosphine oxide** (1.1 eq) in anhydrous THF. Cool the suspension to $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone bath). Add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the red-colored anion.
- Reaction with Carbonyl: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at $-78\text{ }^{\circ}\text{C}$.
- Reaction Progression: Allow the reaction to stir at $-78\text{ }^{\circ}\text{C}$ for 1-2 hours, then gradually warm to room temperature and stir overnight.
- Quenching and Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting enol ether can be purified by column chromatography.

Workflow and Pathway Visualization

Synthesis and Application Workflow

The following diagram illustrates the general workflow for the synthesis of **(methoxymethyl)diphenylphosphine oxide** and its subsequent use in a Horner-Wittig reaction.



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Caption: Synthesis of **(Methoxymethyl)diphenylphosphine oxide** and its application in a Horner-Wittig reaction.

Horner-Wittig Reaction Mechanism

The mechanism of the Horner-Wittig reaction involving **(methoxymethyl)diphenylphosphine oxide** proceeds through the formation of a phosphine oxide-stabilized carbanion, which then attacks the carbonyl compound.

Caption: Mechanism of the Horner-Wittig reaction with **(Methoxymethyl)diphenylphosphine oxide**.

Conclusion

(Methoxymethyl)diphenylphosphine oxide is a valuable and versatile reagent in modern organic synthesis. Its utility in the Horner-Wittig reaction for the stereoselective synthesis of enol ethers and subsequent conversion to aldehydes provides a powerful method for carbon-carbon bond formation and functional group interconversion. The straightforward synthesis and handling procedures, combined with well-defined spectroscopic characteristics, make it an accessible and reliable tool for researchers in both academic and industrial settings. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable scientists to effectively leverage this reagent in the pursuit of novel chemical entities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Methoxymethyl)diphenylphosphine Oxide (CAS 4455-77-0)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585079#cas-4455-77-0-characterization-and-data>]

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